molecular formula C22H18ClN5O4S B2878476 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 894037-89-9

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Cat. No. B2878476
CAS RN: 894037-89-9
M. Wt: 483.93
InChI Key: CRLIFZATYYOLCZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole . It is part of a class of compounds that have been studied for their potential as anticancer agents . The compound includes a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold, which is a structure common to a number of bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The synthesis of these derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using 1H-NMR and 13C-NMR . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Cu (I) catalyzed [3+2] dipolar cycloaddition . Further heating of the intermediate in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using IR, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular weight of a similar compound is reported to be 396.89.

Scientific Research Applications

Metal-induced Tautomerization and Transmetalation

Research on oxazole and thiazole molecules has shown that these compounds can undergo metal-induced tautomerization, transforming into their corresponding carbene tautomers. Such transformations have implications for the synthesis of heterocyclic carbenes and their application in catalysis and material science. This process, involving reactions with manganese and transmetalation to gold, highlights the potential of thiazole derivatives in developing novel catalytic systems (Ruiz & Perandones, 2009).

Synthesis and Biological Activity

Novel thiazolyl urea derivatives have been synthesized and shown to possess antitumor activities, indicating the potential use of thiazole-based compounds in medicinal chemistry and drug discovery. The synthesis of these derivatives and their structure-activity relationship provide a foundation for exploring the therapeutic potential of related compounds (Ling et al., 2008).

Structural Characterization

The structural characterization of thiazole derivatives, including crystallization and single crystal diffraction analysis, is crucial for understanding their chemical properties and potential applications. Studies on isostructural thiazoles have contributed to the development of new materials with specific optical or electronic properties, relevant to materials science and engineering (Kariuki et al., 2021).

Antiviral and Cytotoxic Activities

Research on pyrazole- and isoxazole-based heterocycles has shown that certain derivatives exhibit significant antiviral activity against Herpes simplex virus type 1 (HSV-1) and cytotoxic activities. These findings underscore the potential of thiazole and triazole derivatives in developing new antiviral agents and cancer therapeutics (Dawood et al., 2011).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as an anticancer agent. Given the promising results of similar compounds, it would be worthwhile to investigate the compound’s cytotoxic activity against a range of cancer cell lines . Additionally, the compound’s safety profile could be further evaluated in vivo.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4S/c23-14-3-1-13(2-4-14)19-26-22-28(27-19)16(12-33-22)7-8-24-20(29)21(30)25-15-5-6-17-18(11-15)32-10-9-31-17/h1-6,11-12H,7-10H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIFZATYYOLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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